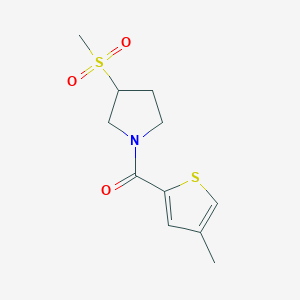

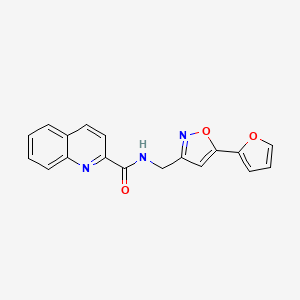

(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” is a derivative of pyrrolidine . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is also used to synthesize alkylaminophenol compounds .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied for synthetic pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by steric factors . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Structural Analysis

A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural motifs to "(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone", have been synthesized. These compounds were characterized by various spectroscopic methods, and their crystal structures were reported, showing the potential for diverse biological activities based on the arylsulfonyl moiety's presence (Wang et al., 2015).

Biological Activities

The compounds synthesized in the study by Wang et al. exhibited favorable herbicidal and insecticidal activities, demonstrating the application of such molecules in agricultural sciences. This suggests that derivatives of "(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone" could also possess significant biological or agricultural utility.

Methodological Development

Photochemically Induced Radical Alkenylation

The study by Amaoka et al. describes the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, showcasing a method that could potentially be applied to molecules with similar structures to "(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone". This process allows for the efficient substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, indicating a versatile approach to the synthesis of complex organic molecules (Amaoka et al., 2014).

Density Functional Theory (DFT) Study

A detailed DFT study was conducted on boric acid ester intermediates with structures related to "(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone", emphasizing the importance of computational chemistry in understanding the properties and reactivity of such compounds. This research highlights the role of DFT in predicting molecular behavior, which is crucial for the development of new materials and pharmaceuticals (Huang et al., 2021).

Future Directions

properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c1-8-5-10(16-7-8)11(13)12-4-3-9(6-12)17(2,14)15/h5,7,9H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTNFFWWIHGGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)

![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)

![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)